INR Stability and Time in Therapeutic Range: Fluindione vs. Warfarin in Atrial Fibrillation Patients
In a direct head-to-head clinical comparison (FLOWER study) of patients treated for non-valvular atrial fibrillation, fluindione and warfarin demonstrated equivalent anticoagulation control. The primary endpoint, Time in Therapeutic Range (TTR), showed no significant difference between the two agents [1]. This evidence refutes the common assumption that warfarin, with its longer half-life, provides inherently superior INR stability in all populations.
| Evidence Dimension | Time in Therapeutic Range (TTR) for INR |
|---|---|
| Target Compound Data | Median TTR: 81.9% (IQR: 63.5 - 94.1) |
| Comparator Or Baseline | Warfarin: Median TTR: 81.3% (IQR: 65.6 - 92.6) |
| Quantified Difference | p = 0.98 (no significant difference) |
| Conditions | Prospective study in primary care; 342 patients (239 fluindione, 103 warfarin) with non-valvular atrial fibrillation; 6-month observation period; mean age 75.3 ± 9.8 years. |
Why This Matters
Demonstrates non-inferiority of fluindione to warfarin for a key clinical performance metric (TTR), providing evidence for its continued utility in specific patient cohorts where it is established, and validating its use as a comparator in research models.
- [1] Giron A, et al. [Comparative study in primary care of the stability of INR in patients treated with warfarin or fluindione for atrial fibrillation. The FLOWER study (FLuindione Or WarfarinE - Result INR)]. Annales de Cardiologie et d'Angéiologie. 2022;71(3):123-129. View Source
